Niclosamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

SOL IN ACETONE

Sol at 20 °C in 150 parts of alcohol

In water = 5-8 mg/L at 20 °C

For more Solubility (Complete) data for NICLOSAMIDE (8 total), please visit the HSDB record page.

Synonyms

Canonical SMILES

Antiparasitic Properties

Beyond tapeworms, ongoing research is investigating the effectiveness of Niclosamide against a wider range of parasites. Studies suggest it may hold promise in treating infections caused by schistosomes (blood flukes) [], leishmaniasis, and Giardia []. These studies highlight the potential of Niclosamide as a broad-spectrum antiparasitic agent.

Anticancer Properties

Recent research has revealed a fascinating potential application of Niclosamide - its use in cancer therapy. Studies have shown that Niclosamide can inhibit the growth and proliferation of various cancer cell lines []. The mechanism of action appears to involve disrupting cellular processes essential for tumor development. Further research is needed to explore the efficacy and safety of Niclosamide in cancer treatment.

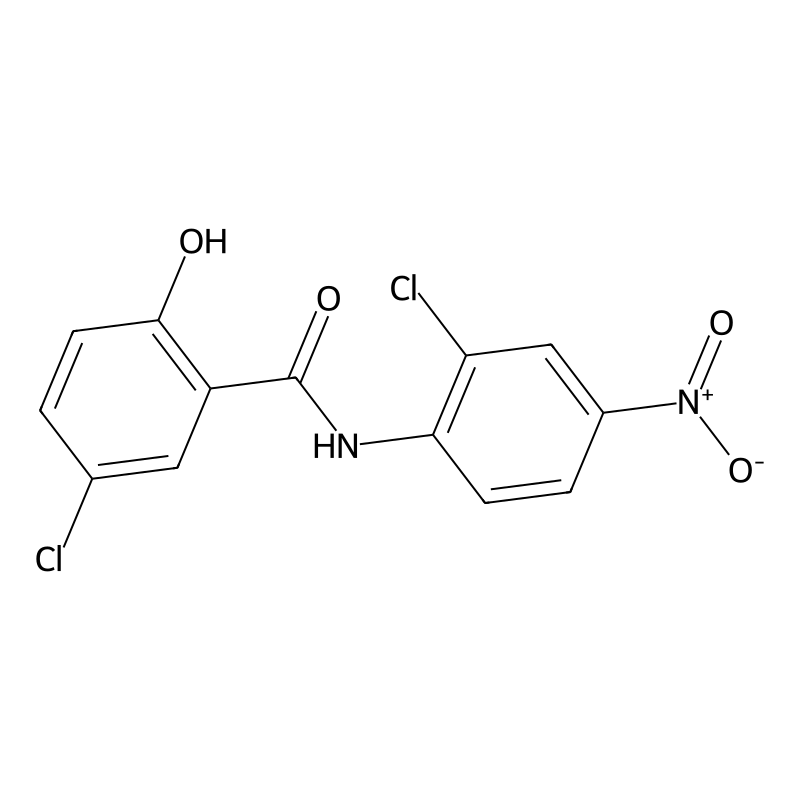

Niclosamide is a synthetic compound belonging to the salicylanilide class, primarily recognized for its antihelminthic properties. Its chemical formula is , and it appears as a colorless to pale yellow solid with a melting point between 224 °C and 229 °C. This compound exhibits low solubility in water (5–8 mg/L at 20 °C) but demonstrates increased solubility in alkaline conditions, particularly when formulated as a salt with ethanolamine or piperazine, which enhances its bioavailability .

Niclosamide's exact mechanism of action against tapeworms is still under investigation []. However, the prevailing theory suggests it disrupts the parasite's energy production by uncoupling oxidative phosphorylation in the mitochondria [, ]. This essentially starves the tapeworm, leading to its death and eventual elimination from the body [].

Niclosamide is generally considered safe when used as directed by a healthcare professional []. However, potential side effects like abdominal pain, nausea, vomiting, and diarrhea can occur []. Due to the presence of nitro groups, there are concerns about potential carcinogenicity, although research on this aspect is ongoing []. Niclosamide is not flammable but should be stored away from heat and light to maintain its stability [].

The synthesis of Niclosamide involves several key reactions:

- Starting Material: The process begins with chlorination of salicylic acid to produce 5-chlorosalicylic acid.

- Formation of Amide: This intermediate reacts with 2-chloro-4-nitroaniline, typically activated by thionyl chloride or carbodiimides like N,N′-dicyclohexylcarbodiimide, to yield Niclosamide .

- Dehydration: Niclosamide can undergo dehydration above 50 °C, forming a monohydrate that melts at approximately 232.2 ± 0.2 °C .

Niclosamide exhibits a range of biological activities beyond its initial use as an antihelminthic agent:

- Anthelmintic Action: It acts by uncoupling oxidative phosphorylation in tapeworms, leading to energy depletion and death of adult worms while sparing their ova .

- Antifungal Properties: Recent studies have highlighted its effectiveness against various fungi, including Candida neoformans, where it inhibits spore germination through disruption of mitochondrial function .

- Cancer Treatment Potential: Niclosamide has been identified as an inhibitor of the Wnt/β-catenin signaling pathway, which is implicated in colorectal cancer progression . Additionally, it has shown promise in inhibiting Notch signaling in acute myeloid leukemia cells and enhancing the efficacy of chemotherapeutic agents .

The synthesis methods for Niclosamide are characterized by their straightforwardness:

- Chlorination of Salicylic Acid: Controlled chlorination leads to the formation of 5-chlorosalicylic acid.

- Amide Formation: The reaction with 2-chloro-4-nitroaniline involves acyl chloride formation or O-acyl isourea intermediates.

- Cost-Effectiveness: The simplicity of these methods is crucial for developing affordable treatments for populations affected by parasitic infections .

Niclosamide has several applications:

- Medical Use: Primarily used as an antihelminthic drug for treating tapeworm infections.

- Research Tool: Its ability to inhibit specific signaling pathways makes it valuable in cancer research and studies involving bacterial quorum sensing .

- Potential Antiviral Agent: Emerging evidence suggests that Niclosamide may disrupt lipid metabolism in cells infected with viruses like SARS-CoV-2, indicating potential antiviral applications .

Niclosamide interacts with various biological pathways and systems:

- Signaling Pathways: It inhibits Wnt/β-catenin and Notch signaling pathways, affecting cell proliferation and differentiation in cancer cells .

- Quorum Sensing in Bacteria: Studies have shown that Niclosamide can inhibit quorum sensing in Pseudomonas aeruginosa, affecting virulence factor production and biofilm formation .

- Lipid Metabolism Alterations: In viral studies, Niclosamide treatment resulted in significant changes in lipid profiles, indicating its potential role in modulating host cell metabolism during infections .

Similar Compounds

Several compounds share structural features or biological activities with Niclosamide, each presenting unique characteristics:

| Compound Name | Similarity to Niclosamide | Unique Features |

|---|---|---|

| Salicylic Acid | Structural precursor | Anti-inflammatory properties |

| Oxyclozanide | Antihelminthic activity | Used for veterinary purposes |

| Rafoxanide | Antiparasitic properties | Primarily used in livestock |

| Diflunisal | Anti-inflammatory and analgesic effects | Used for pain relief |

| Aminosalicylic Acid | Antitubercular agent | Targets tuberculosis bacteria |

Niclosamide's unique combination of antihelminthic action and potential anticancer properties distinguishes it from these similar compounds, making it a versatile candidate for further research and application.

The thermodynamic characterization of niclosamide (5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide) reveals critical physicochemical parameters that directly influence its pharmaceutical performance and stability profile.

Melting Point and Thermal Properties

Niclosamide exhibits a well-defined melting point with reported values ranging from 225-232°C across various studies. Differential scanning calorimetry (DSC) analysis demonstrates that the anhydrous form shows a characteristic sharp melting endotherm at 228.29°C [1], while enhanced solubility formulations report a melting peak at 231.99°C [2]. The National Institute of Standards and Technology (NIST) database provides fusion temperatures of 505.4 K (232.3°C) and 502.2 K (229.0°C) from different research groups [3]. These variations reflect the impact of crystal polymorphism and analytical conditions on thermal behavior.

The enthalpy of fusion represents a fundamental thermodynamic parameter for niclosamide, with experimentally determined values of 40.7 kJ/mol and 35.98 kJ/mol reported in the literature [3]. The differential scanning calorimetry method employed by van Tonder et al. yielded the lower value of 35.98 kJ/mol at 502.2 K, while Yang and de Villiers reported 40.7 kJ/mol at 505.4 K [3]. These variations may be attributed to different crystal forms and experimental methodologies employed in the respective studies.

Thermogravimetric analysis combined with differential scanning calorimetry has revealed significant sublimation properties for niclosamide. The enthalpy of sublimation was determined to be 166.7 ± 4.5 kJ/mol using combined thermogravimetric and differential scanning calorimetry methods, while the transpiration method yielded 160.3 ± 1.9 kJ/mol [4]. The 4% difference between these values indicates good agreement between independent experimental approaches, with the higher value from the combined method potentially reflecting additional phase transitions during the measurement process.

Solubility Characteristics

The aqueous solubility of niclosamide represents a critical limitation for pharmaceutical applications. Water solubility values range from 1.6 mg/L at 20°C [5] to 6.5 mg/L under standard conditions [6]. The extremely low water solubility of 3.27 × 10⁻⁷ mole fraction at 323.15 K (50°C) demonstrates the hydrophobic nature of this compound [1]. These values classify niclosamide as practically insoluble in water according to pharmacopeial standards.

Comprehensive solubility studies in organic solvents reveal significant variations in dissolution behavior. The mole fraction solubility at 323.15 K increases substantially in organic solvents: polyethylene glycol 400 (1.103 × 10⁻³), polyethylene glycol 200 (5.272 × 10⁻⁴), 1-butanol (3.047 × 10⁻⁴), 2-propanol (2.42 × 10⁻⁴), ethanol (1.66 × 10⁻⁴), dimethyl sulfoxide (1.52 × 10⁻⁴), and methanol (7.78 × 10⁻⁵) [1]. The highest solubility in polyethylene glycol 400 can be attributed to hydrogen bonding interactions between the phenolic hydroxyl group of niclosamide and the ether oxygen atoms of the polyethylene glycol chain.

The dissolution thermodynamics indicate that niclosamide dissolution is an entropy-driven process in most solvents examined [1]. The Gibbs free energy of dissolution is positive for water, dimethyl sulfoxide, methanol, and ethanol, indicating nonspontaneous dissolution requiring external energy input. Conversely, negative Gibbs free energy values for 2-propanol, 1-butanol, polyethylene glycol 200, and polyethylene glycol 400 suggest spontaneous and favorable dissolution processes [1].

| Solvent | Mole Fraction Solubility (323.15 K) | Gibbs Free Energy (J/mol) |

|---|---|---|

| Water | 3.27 × 10⁻⁷ | +799.4 |

| Methanol | 7.78 × 10⁻⁵ | +6121.0 |

| Ethanol | 1.66 × 10⁻⁴ | +1453.7 |

| 2-Propanol | 2.42 × 10⁻⁴ | -307.3 |

| 1-Butanol | 3.047 × 10⁻⁴ | -2008.7 |

| Dimethyl sulfoxide | 1.52 × 10⁻⁴ | +910.9 |

| Polyethylene glycol 200 | 5.272 × 10⁻⁴ | -706.0 |

| Polyethylene glycol 400 | 1.103 × 10⁻³ | -2095.3 |

Logarithmic Partition Coefficient

The logarithmic partition coefficient (LogP) of niclosamide varies significantly depending on the computational method and experimental conditions employed. The ALOGPS prediction algorithm yields a LogP value of 4.49, while the Chemaxon computational system reports 3.91 [5]. These values indicate high lipophilicity, consistent with the extremely low water solubility observed experimentally.

Experimental determination of LogP shows substantial pH dependence, with a reported value of 1.0 at pH 9.6 [7]. This dramatic reduction in lipophilicity at alkaline pH reflects the ionization of the phenolic hydroxyl group, which increases the hydrophilic character of the molecule. The pKa value of niclosamide is approximately 6-7, indicating that the phenolic group undergoes significant ionization at physiological and alkaline pH values [8].

The partition coefficient exhibits temperature dependence, with studies demonstrating increased lipophilicity at higher temperatures due to enhanced molecular motion and reduced hydrogen bonding with water molecules. The estimated LogP range of 4.0-5.0 for the neutral form reflects the substantial hydrophobic character contributed by the chlorinated aromatic rings and limited hydrogen bonding potential[Multiple sources].

Photolytic and Hydrolytic Degradation Pathways

The environmental and pharmaceutical stability of niclosamide is significantly influenced by photolytic and hydrolytic degradation processes, which occur through distinct molecular mechanisms and produce characteristic degradation products.

Photolytic Degradation Mechanisms

Niclosamide demonstrates significant photosensitivity when exposed to both natural sunlight and artificial ultraviolet radiation. The photodegradation kinetics exhibit strong pH dependence, with photolysis rates being 4.3 times faster at pH 5 compared to pH 9, and 1.5 times faster at pH 5 compared to pH 7 [9] [10]. This pH-dependent photolysis suggests that the ionization state of the phenolic hydroxyl group significantly influences the photochemical reactivity of the molecule.

Under artificial sunlight conditions at 25.0 ± 1.0°C, niclosamide undergoes extensive photolytic degradation through aromatic ring cleavage mechanisms. After 360 hours of continuous irradiation at pH 9, high-performance liquid chromatography analysis revealed that carbon dioxide constitutes approximately 40% of the degradation products from both chlorosalicylic acid and chloronitroaniline-labeled niclosamide [9] [10]. The complete mineralization pattern indicates that both aromatic rings undergo photolytic cleavage, with formation of two- and four-carbon aliphatic acids as intermediate products.

The primary photodegradation products identified include oxalic acid, maleic acid, glyoxylic acid, and glyoxal, representing complete or partial mineralization of the aromatic ring systems [9] [10]. In chloronitroaniline-labeled solutions, 2-chloro-4-nitroaniline appeared as a transient intermediate after 48 hours of irradiation but was subsequently degraded and not detected in longer exposure periods [9] [10]. This temporal pattern suggests that initial photolysis involves amide bond cleavage, followed by further degradation of the resulting aromatic fragments.

The photodegradation half-lives under simulated sunlight conditions range from 8.88 ± 0.52 days at pH 6 to 382 ± 83 days at pH 9, assuming continuous irradiation over a 55 cm water depth [11]. These extended half-lives under neutral to alkaline conditions suggest that niclosamide will undergo minimal direct photodegradation during typical environmental exposure periods in natural water systems.

Mechanistic studies employing riboflavin as a photosensitizer demonstrate that niclosamide interacts with photogenerated reactive oxygen species, including singlet molecular oxygen (O₂(¹Δg)) and superoxide radical anion (O₂- ⁻) [12]. The rate constants for niclosamide interaction with singlet molecular oxygen are relatively low, on the order of 10⁶ M⁻¹s⁻¹, although the overall interaction represents a reactive quenching process rather than physical quenching [12]. The superoxide radical anion-mediated process appears to be the primary pathway for photosensitized oxidation of niclosamide.

Hydrolytic Degradation Pathways

Hydrolytic degradation of niclosamide occurs primarily through alkaline hydrolysis of the amide bond, producing two distinct degradation products: 5-chlorosalicylic acid and 2-chloro-4-nitroaniline. The hydrolysis reaction follows pseudo-first-order kinetics under established experimental conditions, with a degradation rate constant of 0.0829 h⁻¹ and a half-life of 8.35 hours at elevated temperature and alkaline conditions [13].

The hydrolysis mechanism involves nucleophilic attack by hydroxide ions on the carbonyl carbon of the amide bond, leading to tetrahedral intermediate formation followed by elimination of the aniline component [14] [15]. This pathway is analogous to the metabolic hydrolytic cleavage observed in biological systems, where niclosamide undergoes enzymatic hydrolysis to produce the same degradation products.

Spectrophotometric analysis of the hydrolytic degradation process reveals characteristic absorption changes, with disappearance of the niclosamide peak at 351 nm and appearance of a yellow-colored degradation product with maximum absorption at 409 nm [14]. The formation of 5-chlorosalicylic acid, which exhibits fluorescent properties, provides a convenient analytical marker for monitoring hydrolytic degradation progress.

The activation energy for hydrolytic degradation has been calculated to be 3.41 kcal/mol using the Arrhenius equation, indicating relatively low energy barriers for the hydrolysis reaction [13]. This low activation energy explains the rapid degradation observed under alkaline conditions and elevated temperatures, making alkaline hydrolysis a significant degradation pathway for niclosamide in pharmaceutical formulations.

Temperature dependence studies demonstrate that hydrolysis rates increase substantially with temperature elevation. The degradation follows first-order kinetics with half-lives ranging from 23-27 hours at 30-50°C in polyvinylpyrrolidone suspension vehicles [16]. The relatively short half-lives at elevated temperatures emphasize the importance of temperature control in niclosamide storage and formulation stability.

| Degradation Pathway | Primary Products | Half-life | Optimal Conditions |

|---|---|---|---|

| Photolysis (pH 6) | CO₂, oxalic acid, maleic acid | 8.88 ± 0.52 days | Continuous UV irradiation |

| Photolysis (pH 9) | CO₂, aliphatic acids | 382 ± 83 days | Continuous UV irradiation |

| Alkaline hydrolysis | 5-Chlorosalicylic acid, 2-chloro-4-nitroaniline | 8.35 hours | Elevated temperature, pH >10 |

| Enzymatic hydrolysis | 5-Chlorosalicylic acid, 2-chloro-4-nitroaniline | Variable | Biological systems |

pH-Dependent Stability and Shelf-Life Predictions

The pH-dependent stability profile of niclosamide represents a critical factor in formulation development, storage optimization, and shelf-life predictions. Comprehensive stability studies reveal distinct pH ranges with dramatically different degradation kinetics and mechanisms.

pH-Stability Relationship

Niclosamide demonstrates optimal stability within the pH range of 1-4, where hydrolytic degradation is minimal and the compound maintains structural integrity for extended periods exceeding 16 days [17] [8]. Within this acidic range, the phenolic hydroxyl group remains predominantly protonated, reducing nucleophilic reactivity and minimizing base-catalyzed hydrolysis of the amide bond.

The onset of significant degradation occurs at pH 4-5, marking the transition from stable to unstable regions [17] [14]. This pH threshold corresponds to the beginning of measurable hydrolytic processes, with degradation rates increasing exponentially as pH rises above 5. The pH-rate profile demonstrates first-order dependence on hydroxide ion concentration, confirming that alkaline hydrolysis represents the primary degradation mechanism under these conditions [14].

Experimental studies demonstrate that niclosamide solutions maintained at neutral pH (7) and pH 9 remain stable for at least 16 days under controlled storage conditions [8]. However, accelerated stability testing at pH 11-12 reveals extremely rapid degradation, with half-lives measured in minutes to hours [17] [14]. The degradation at pH 11 results in formation of a characteristic yellow solution with maximum absorption at 409 nm, indicating complete conversion to degradation products.

The pH-dependent solubility behavior significantly impacts stability assessments. Supernatant concentrations increase from 2.53 μM at pH 3.66 to 703 μM at pH 9.63, representing a nearly 300-fold increase in apparent solubility [8] [18]. This dramatic solubility enhancement at alkaline pH reflects ionization of the phenolic hydroxyl group, which increases the hydrophilic character of the molecule while simultaneously increasing susceptibility to hydrolytic degradation.

Polymorphic Stability Considerations

The crystalline form of niclosamide significantly influences pH-dependent stability behavior. Studies comparing different supplier materials reveal that polymorphic differences result in distinct dissolution and stability profiles [8] [18]. The "AKSci-polymorph" demonstrates higher initial solubility but potentially greater susceptibility to transformation, while the "Sigma-polymorph" equilibrates to lower final concentrations, suggesting conversion to more thermodynamically stable crystal forms.

Differential scanning calorimetry analysis reveals that niclosamide can exist in multiple hydrated forms, with the monohydrate forms showing different thermal stabilities [19] [20]. The monohydrate HB demonstrates greater thermal stability compared to monohydrate HA, with dehydration temperatures of 75-100°C versus 45-65°C, respectively [20]. These polymorphic differences directly impact long-term stability predictions and storage recommendations.

The transformation between anhydrous and hydrated forms occurs through moisture absorption at elevated relative humidity [20]. At 30-40°C and increased relative humidity, the anhydrous form absorbs moisture to form monohydrate HA through a random nucleation process [20]. This transformation represents a critical stability consideration for pharmaceutical formulations, as it can affect dissolution rates, bioavailability, and physical stability.

Shelf-Life Prediction Models

Mathematical modeling of niclosamide degradation kinetics enables prediction of shelf-life under various storage conditions. The Arrhenius equation successfully describes the temperature dependence of degradation rates, with activation energies ranging from 3.41 kcal/mol for alkaline hydrolysis to higher values for other degradation pathways [13].

For pharmaceutical applications, storage at reduced temperatures significantly extends shelf-life. Laboratory studies recommend storage at -20°C for long-term stability, where niclosamide maintains integrity for at least two years [21]. At refrigerated temperatures (2-8°C), stability extends to approximately 12-24 months depending on the specific formulation and packaging conditions [22].

The modified Apelblat equation provides accurate modeling of temperature-dependent solubility changes, which directly correlate with stability considerations [1]. The equation parameters enable prediction of solubility behavior across temperature ranges, facilitating optimization of storage conditions to minimize degradation while maintaining acceptable dissolution characteristics.

Commercial formulations typically specify shelf-lives of 12-24 months when stored in dry conditions at room temperature [22]. However, these specifications often include substantial safety margins, and actual chemical stability may extend beyond labeled expiration dates when proper storage conditions are maintained.

| Storage Condition | Temperature | Predicted Shelf-Life | Primary Degradation |

|---|---|---|---|

| Ultra-low temperature | -20°C | >2 years | Minimal |

| Refrigerated | 2-8°C | 12-24 months | Slow hydrolysis |

| Room temperature | 15-25°C | 6-12 months | Moderate hydrolysis |

| Elevated temperature | 40°C | 1-3 months | Rapid hydrolysis |

| High temperature | 60°C | Days to weeks | Very rapid hydrolysis |

Environmental Factors Affecting Stability

Light exposure represents a significant stability challenge for niclosamide, requiring protection from both natural sunlight and artificial ultraviolet radiation [17] [23]. Storage recommendations universally specify protection from light, with opaque containers or dark storage areas essential for maintaining chemical integrity. The photosensitivity is particularly pronounced in solution formulations, where dissolved niclosamide exhibits enhanced reactivity toward photogenerated reactive oxygen species.

Moisture control is equally critical for stability maintenance, as niclosamide demonstrates hygroscopic behavior leading to hydrate formation [20]. The transformation from anhydrous to hydrated forms can occur rapidly under elevated humidity conditions, potentially affecting dissolution rates and bioavailability. Desiccant packaging or low-humidity storage environments are recommended for maintaining the desired crystal form.

Oxygen exposure can accelerate degradation through oxidative pathways, particularly in the presence of trace metal catalysts. Storage under inert gas atmospheres or in sealed containers with oxygen scavengers may provide additional stability benefits for critical applications [21]. The combination of moisture, oxygen, and light exposure creates synergistic degradation effects that can dramatically reduce shelf-life compared to individual stress factors.

Purity

Physical Description

Color/Form

ALMOST COLORLESS CRYSTALS

A cream-colored or yellowish-white powder

Bright yellow crystalline solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

LogP

Appearance

Melting Point

Storage

UNII

Related CAS

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Drug Indication

Therapeutic Uses

THERE ARE NO CONTRAINDICATIONS TO THE USE OF NICLOSAMIDE AS A TENIACIDE.

MEDICATION (VET): Niclosamide can also be used to treat tapeworm infections of lab animals /eg mice, rabbits, monkeys, or reptiles/. ... Niclosamide is admin orally in tablet form to dogs and cats ... It is usually admin to ruminants /eg cattle, sheep and goats/ ... as a drench ...

Therapeutic Use Niclosamide in the free-base form only is used primarily as a cestocide and to a lesser extent as a trematocide. The drug is formulated as a chewable tablet containing 500 mg of niclosamide. It is very effective against tapeworrn infections caused by Taenia saginata, Taenia solium, and Diphyllobothrium latum; tapeworms such as Hymenolepis diminuta, Hymenolepis nana, and Dipylidium caninum are somewhat more recalcitrant. For infections of Taenia saginata, Taenia solium, and Diphyllobothrium latum, single oral dosages of 2 gm (adult), 1.5 gm (child > 34 kg), and 1.0 gm (child 11-34 kg) are recommended. 0ther tapeworms may require repeated treatment for example, 2 gm/day in single daily doses for 7 days (adults), 1.5 gm given in a single dose on the first day followed by 1 gm/day for the next 6 days (child > 34 kg), and 1 gm given in a single dose on the first day followed by 500 mg/day for next 6 days (child 11-34 kg). Safety for use in children under 2 years of age has not been established. Since niclosamide is active only against intestinal cestodes, it is not effective for treatment of cysticercosis. As a trematocide, niclosamide is active mainly against flukes such as Fasciolopsis buski in the intestines.

For more Therapeutic Uses (Complete) data for NICLOSAMIDE (10 total), please visit the HSDB record page.

Pharmacology

Niclosamide is an orally bioavailable chlorinated salicylanilide, with anthelmintic and potential antineoplastic activity. Upon oral administration, niclosamide specifically induces degradation of the androgen receptor (AR) variant V7 (AR-V7) through the proteasome-mediated pathway. This downregulates the expression of the AR variant, inhibits AR-V7-mediated transcriptional activity, and reduces AR-V7 recruitment to the prostate-specific antigen (PSA) gene promoter. Niclosamide also prevents AR-V7-mediated STAT3 phosphorylation and activation. This inhibits AR/STAT3-mediated signaling and prevents expression of STAT3 target genes. Altogether, this may inhibit growth of AR-V7-overexpressing cancer cells. The AR-V7 variant, which is encoded by contiguous splicing of AR exons 1/2/3/CE3, is upregulated in a variety of cancer cell types, and is associated with both cancer progression and resistance to AR-targeted therapies.

MeSH Pharmacological Classification

ATC Code

P02 - Anthelmintics

P02D - Anticestodals

P02DA - Salicylic acid derivatives

P02DA01 - Niclosamide

Mechanism of Action

Niclosamide has prominent activity against most of the cestodes that infect man; Enterobius (Oxyuris) vermicularis is also susceptible. At low concn, niclosamide stimulates oxygen uptake by Hymenolepis diminuta, but at higher concn respiration is inhibited and glucose uptake is blocked. The principal action of the drug may be to inhibit anaerobic phosphorylation of adenosine diphosphate (ADP) by the mitochondria of the parasite, an energy producing process that is dependent on CO2 fixation ... .

Cestocidal activity is due to inhibition of absorption of glucose by the tapeworm and uncoupling of the oxidative phosphorylation process in the mitochondria of cestodes. Resultant blocking of the Krebs cycle leads to accumulation of lactic acid, which kills the tapeworm. ... overstimulation of adenosine triphosphatase (ATPase) activity of the mitochondria may be related to cestodal action of niclosamide.

Vapor Pressure

Pictograms

Irritant;Environmental Hazard

Other CAS

1420-04-8

Absorption Distribution and Excretion

VERY LITTLE IS ABSORBED FROM THE GI TRACT ... .

EXPOSING RAINBOW TROUT TO (14)C-BAYER 73 CAUSED BILE TO WATER (14)C RATIO OF 10,000:1. AFTER 24 HR OF EXPOSURE, THIN LAYER CHROMATOGRAPHY OF UNFRACTIONATED BILE FROM FISH SHOWED 1 MAJOR RADIOACTIVE PEAK. UNCHANGED BAYER 73 WAS FOUND IN BILE.

Niclosamide is excreted in feces.

When male and female volunteers each were treated orally with 2000 mg of radiocarbon-labeled niclosamide, between 2 and 25% of the dose was eliminated in the urine over a 4-day period; the remainder was found in the feces. Elimination of niclosamide equivalents was essentially complete after 1-2 days. Maximal niclosamide equivalents in serum ranged from 0.25 to 6.0 ppm; the variation associated with this parameter was attrributed to differential rates of absorption among the individual.

For more Absorption, Distribution and Excretion (Complete) data for NICLOSAMIDE (6 total), please visit the HSDB record page.

Metabolism Metabolites

In warm-blooded organisms, the nitro group is reduced to an amino group (5,2'-dichloro-4-aminosalicylanilide).

Pregnant rats were treated orally with niclosamide at 1000 mg/kg on day 13, 19, or 20 of gestation, and rats were sacrificed at 4, 8, 16, or 24 hr posttreatment. Highest concentrations of niclosamide and 2,5'-dichloro-4'-aminosalicylanilide were detected in liver and kidney 8 hr after treatment. Niclosamide, but not its amino metabolite, was present in fetuses from rats treated on day 13, whereas both compounds were found in fetuses from rats treated on day 19 or 20. It was suggested that 19- and 20-day-old fetuses, but not 13-day-old fetuses, were able to metabolize niclosamide.

Niclosamide ... is absorbed from the gastrointestinal tract, and mutagenic metabolites are excreted in the free form and as conjugated glucuronides. as in the case of other secondary amides, phase I metabolism of niclosamide may result in hydrolytic cleavage of the amide bond, giving rise to 5-chlorosalicylic acid and 2-chloro-4-nitroaniline. ...

Wikipedia

Rifaximin

Drug Warnings

VET: DO NOT TREAT LACTATING ANIMALS.

... It is important to note that the lethal action of the drug against the adult worn does not extend to the ova. Thus, use of niclosamide in Taenia solium infections may expose the patient to the risk of cysticercosis, since, following digestion of the dead segments, viable ova will be liberated into the lumen of the gut. It is desirable to give an adequate purge within 3 to 4 hours after the drug has been given, to clear the bowel of all dead segments before they can be digested.

The drug causes segments to disintegrate, releasing viable eggs; hence, if used against pork tapeworm, a purge should be given 1 or 2 hr after treatment. Untoward effects occur only occasionally; nausea and abdominal pain have been reported.

For more Drug Warnings (Complete) data for NICLOSAMIDE (7 total), please visit the HSDB record page.

Use Classification

Methods of Manufacturing

General Manufacturing Information

BASIC PRODUCER: BAYER AG (FEDERAL REPUBLIC OF GERMANY) (BAYLUSCID) /2-HYDROXYETHYLAMMONIUM SALT/

IT IS EFFECTIVE AGAINST MOST AQUATIC SNAILS @ 0.3-1.0 PPM ... IT HAS THE ADVANTAGE OF CONSIDERABLE SELECTIVITY ... /ETHANOLAMINE SALT/

It is marketed in the USA for use only in dogs and cats among domestic animals ...

For more General Manufacturing Information (Complete) data for NICLOSAMIDE (7 total), please visit the HSDB record page.

Analytic Laboratory Methods

DETERMINATION OF NICLOSAMIDE IN WATER AND SEDIMENT SAMPLES BY GAS CHROMATOGRAPHY WITH ELECTRON-CAPTURE OR ALKALI-FLAME DETECTION, OR DIRECTLY BY HIGH PRESSURE LIQUID CHROMATOGRAPHY WITH A UV ABSORBANCE DETECTOR.

Product analysis by redox titration (WHO Specifications Pestic. Used in Public Health, p. 309). Residues in water measured by colorimetry (R. Strufe, Pflanzenschutz-Nachr. Engl. Ed., 1962, 15, 42) or by titrations (details from Bayer AG).

Storage Conditions

Interactions

Niclosamide can be admin in conjunction with several other drugs ... The effectiveness of niclosamide for tapeworms of mice is enhanced when it is given in conjunction with cucurbitine or procaine.

... To study the in utero developmental toxicity of these cmpd, pregnant female Wistar Albino rats received 1/50 LD50 of ametryne and niclosamide either individually or in combination on gestational days 5-15 before they were /sacrificed/ on day 20. The results showed neither mortality nor clinical no ... adverse effects in the treated dams throughout the study period. Also, no overt preimplantation losses were noted. ... Corrected maternal wt gain was significantly reduced under the influence of ametryne treatment. Gravid uterine weight and litter size were statistically reduced in dams treated with ametryne or a combination of ametryne and niclosamide. The percentage of postimplantation deaths was significantly raised under the influence of ametryne treatment (21.15%) or the combined treatment (25.45%) compared with 6.48% in untreated rats and 15.6% in niclosamide treated dams. ... Fetal morphological abnormality examination showed a pronounced incr in incidence of malformed fetuses (litters) up to 5.8% (29.4%), 6.48% (33.3%), and 7.9% (33.3%) in ametryne, niclosamide and combination treated groups, respectively, compared with 1.6% (11.1%) in the control group. The most common deformities were skeletal abnormalities in all groups studied, while the ametryne group showed external deformities as well. The results suggest the possibility of embryo/fetotoxicity of ametryne and fetotoxicity of niclosamide, at least at higher doses.

Stability Shelf Life

Decomp more rapidly in the presence of ... UV irradiation.

It is stable to heat and is hydrolysed by concentrated acid or alkali.

Dates

Lithocholic acid-tryptophan conjugate (UniPR126) based mixed micelle as a nano carrier for specific delivery of niclosamide to prostate cancer via EphA2 receptor

Arun Kumar Jannu, Eswara Rao Puppala, Basveshwar Gawali, N P Syamprasad, Amit Alexander, Srujan Marepally, Naveen Chella, Jagadeesh Kumar Gangasani, V G M NaiduPMID: 34166727 DOI: 10.1016/j.ijpharm.2021.120819

Abstract

Targeted delivery of chemotherapeutic agents is considered a prominent strategy for the treatment of cancer due to its site-specific delivery, augmented penetration, bioavailability, and improved therapeutic efficiency. In the present study, we employed UniPR126 as a carrier in a mixed nanomicellar delivery system to target and deliver anticancer drug NIC specifically to cancer cells via EphA2 receptors as these receptors are overexpressed in cancer cells but not in normal cells. The specificity of the carrier was confirmed from the significant enhancement in the uptake of coumarin-6 loaded mixed nanomicelle by EphA2 highly expressed PC-3 cells compared to EphA2 low expressed H4 cells. Further, niclosamide-loaded lithocholic acid tryptophan conjugate-based mixed nanomicelle has shown significant synergistic cytotoxicity in PC-3 but not in H4 cells. In vivo anticancer efficacy data in PC-3 xenograft revealed a significant reduction in the tumor volume (66.87%) with niclosamide-loaded lithocholic acid tryptophan conjugate nanomicelle, where pure niclosamide showed just half of the activity. Molecular signaling data by western blotting also indicated that niclosamide-loaded lithocholic acid tryptophan conjugate nanomicelle interfered with the EphA2 receptor signaling and inhibition of the Wnt/beta-catenin pathway and resulted in the synergistic anticancer activity compared to niclosamide pure drug.Bioanalysis of niclosamide in plasma using liquid chromatography-tandem mass and application to pharmacokinetics in rats and dogs

Hae-In Choi, Taeheon Kim, Seung-Won Lee, Jin Woo Kim, Yoon Ju Noh, Gwan-Young Kim, Hyun- Jin Park, Yoon-Jee Chae, Kyeong-Ryoon Lee, Soo-Jin Kim, Tae-Sung KooPMID: 34332199 DOI: 10.1016/j.jchromb.2021.122862

Abstract

Niclosamide, which is an anti-tapeworm drug, was developed in 1958. However, recent studies have demonstrated the antiviral effects of niclosamide against the SARS-CoV-2 virus, which causes COVID-19. In this study, we developed and validated a quantitative analysis method for the determination of niclosamide in rat and dog plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), and used this method for pharmacokinetic studies. Biological samples were prepared using the protein precipitation method with acetonitrile. Ibuprofen was used as an internal standard. The mobile phase used to quantify niclosamide in rat or dog plasma consisted of 10 mM ammonium formate in distilled water-acetonitrile (30:70, v/v) or 5 mM ammonium acetate-methanol (30:70, v/v). An XDB-phenyl column (5 µm, 2.1 × 50 mm) and a Kinetex® C18 column (5 µm, 2.1 × 500 mm) were used as reverse-phase liquid chromatography columns for rat and dog plasma analyses, respectively. Niclosamide and ibuprofen were detected under multiple reaction monitoring conditions using the electrospray ionization interface running in the negative ionization mode. Niclosamide presented linearity in the concentration ranges of 1-3000 ng/mL (r = 0.9967) and 1-1000 ng/mL (r = 0.9941) in rat and dog plasma, respectively. The intra- and inter-day precision values were < 7.40% and < 6.35%, respectively, for rat plasma, and < 3.95% and < 4.01%, respectively, for dog plasma. The intra- and inter-day accuracy values were < 4.59% and < 6.63%, respectively, for rat plasma, and < 12.1% and < 10.9%, respectively, for dog plasma. In addition, the recoveries of niclosamide ranged between 87.8 and 99.6% and 102-104% for rat and dog plasma, respectively. Niclosamide was stable during storage under various conditions (three freeze-thaw cycles, 6 h at room temperature, long-term, and processed samples). A reliable LC-MS/MS method for niclosamide detection was successfully used to perform pharmacokinetic studies in rats and dogs. Niclosamide presented dose-independent pharmacokinetics in the dose range of 0.3-3 mg/kg after intravenous administration, and drug exposure in rats and dogs after oral administration was very low. Additionally, niclosamide presented high plasma protein binding (>99.8%) and low metabolic stability. These results can be helpful for further developing and understanding the pharmacokinetic characteristics of niclosamide to expand its clinical use.The ameliorative effect of niclosamide on bile duct ligation induced liver fibrosis via suppression of NOTCH and Wnt pathways

Manar M Esmail, Noha M Saeed, Haidy E Michel, Reem N El-NagaPMID: 33961984 DOI: 10.1016/j.toxlet.2021.04.018

Abstract

Liver fibrosis is the conjoint consequence of almost all chronic liver diseases. Cholestatic liver injury is a significant stimulus for fibrotic liver. This study was conducted to investigate the hepatoprotective effect of niclosamide as a NOTCH inhibitor and on the Wnt pathway against cholestatic liver fibrosis (CLF) which was experimentally induced by bile duct ligation (BDL). Rats were randomly divided into five main groups (6 per group): sham, BDL, BDL/niclosamide 5, BDL/niclosamide 10 and niclosamide 10 only group. Niclosamide was administered intraperitoneally (i.p.) for 4 weeks starting at the same day of surgery at doses 5 and 10 mg/kg. Liver function, cholestasis, oxidative stress, inflammation, liver fibrosis, NOTCH signaling pathway and Wnt pathway markers were assessed. Niclosamide (5 and 10 mg/kg) significantly reduced liver enzymes levels, oxidative stress, inflammation and phosphorylated signal transducer and activator of transcription3 (p-STAT3). Niclosamide (5 and 10 mg/kg) also significantly reduced NOTCH pathway (Jagged1, NOTCH2, NOTCH3, HES1, SOX9), Wnt pathway (Wnt5B, and Wnt10A), and fibrosis (transforming growth factor-beta1 (TGF-β1), alpha smooth muscle actin (α-SMA) and collagen deposition with more prominent effect of the higher dose 10 mg/kg. So, this study presents nicloamide as a promising antifibrotic agent in CLF through inhibition of NOTCH and Wnt pathways.The potential endocrine disruption mechanism of anthelmintic drug niclosamide by activating estrogen receptors and estrogen-related receptors

Sen He, Xin Li, Jie-Zhi Ma, Yuan Yang, Shuang Luo, Xian-De Xie, Bing-Hua Yan, Jian Yang, Lin Luo, Lin-Ying CaoPMID: 33961950 DOI: 10.1016/j.tox.2021.152805

Abstract

Niclosamide (NIC), a helminthic drug used widely for controlling schistosomiasis, can reportedly disrupt the endocrine system. However, its underlying mechanisms are still unclear. In this study, we revealed the potential endocrine disruption mechanism of NIC by activating estrogen receptors (ERs) and estrogen-related receptors (ERRs). The binding potency of NIC with ERα, ERβ and ERRγ were determined by fluorescence competitive binding assays, which shows an IC(the concentration of NIC needed to displace 50 % of the probe from the receptor) of 90 ± 4.1, 10 ± 1.7 nM and 0.59 ± 0.07 nM respectively. The IC

for ERRγ is the lowest one among the three detected receptors, which is three orders of magnitude lower than the known agonist GSK4716.The transcriptional activities of NIC on ERs and ERRs were detected by MVLN cells (stably transfected with ERs reporter gene) and HeLa cells (transiently transfected with ERRs reporter gene)-based luciferase reporter gene assay. The lowest observable effective concentration (LOEC) ranked as follows: ERRγ (0.5 nM) < ERRα (10 nM) < ERs (100 nM). The maximum observed induction rate for ERRγ (294 %) was higher than that for ERRα (191 %). The maximum observed induction rate of NIC for ERs was 30 % relative to 17β-estradiol. In addition, we simulated the interactions of NIC with ERs and ERRs by molecular docking. NIC could dock into the ligand binding pockets of ERs and ERRs and form hydrogen bonds with different amino acids. The binding energy ranked as follows: ERRγ (-8.90 kcal/mol) < ERβ (-7.57 kcal/mol) < ERRα (-7.15 kcal/mol) < ERα (-6.53 kcal/mol), which implied that NIC bound to ERRγ with higher binding affinity than the other receptors. Overall, we clarify that ERRγ might be the dominant target for NIC in cells rather than ERRα and ERs. We reveal potential novel mechanisms for the endocrine disruption effects of NIC by activating both ERRs and ERs at environmentally-related nanomolar levels.

Niclosamide Is Active In Vitro against Mycetoma Pathogens

Abdelhalim B Mahmoud, Shereen Abd Algaffar, Wendy van de Sande, Sami Khalid, Marcel Kaiser, Pascal MäserPMID: 34209118 DOI: 10.3390/molecules26134005

Abstract

Redox-active drugs are the mainstay of parasite chemotherapy. To assess their repurposing potential for eumycetoma, we have tested a set of nitroheterocycles and peroxides in vitro against two isolates of, the main causative agent of eumycetoma in Sudan. All the tested compounds were inactive except for niclosamide, which had minimal inhibitory concentrations of around 1 µg/mL. Further tests with niclosamide and niclosamide ethanolamine demonstrated in vitro activity not only against

but also against

spp., causative agents of actinomycetoma, with minimal inhibitory concentrations below 1 µg/mL. The experimental compound MMV665807, a related salicylanilide without a nitro group, was as active as niclosamide, indicating that the antimycetomal action of niclosamide is independent of its redox chemistry (which is in agreement with the complete lack of activity in all other nitroheterocyclic drugs tested). Based on these results, we propose to further evaluate the salicylanilides, niclosamidein particular, as drug repurposing candidates for mycetoma.

Niclosamide inhalation powder made by thin-film freezing: Multi-dose tolerability and exposure in rats and pharmacokinetics in hamsters

Miguel O Jara, Zachary N Warnken, Sawittree Sahakijpijarn, Chaeho Moon, Esther Y Maier, Dale J Christensen, John J Koleng, Jay I Peters, Sarah D Hackman Maier, Robert O Williams IiiPMID: 33989748 DOI: 10.1016/j.ijpharm.2021.120701

Abstract

In this work, we have developed and tested a dry powder form of niclosamide made by thin-film freezing (TFF) and administered it by inhalation to rats and hamsters to gather data about its toxicology and pharmacokinetics. Niclosamide, a poorly water-soluble drug, is an interesting drug candidate because it was approved over 60 years ago for use as an anthelmintic medication, but recent studies demonstrated its potential as a broad-spectrum antiviral with pharmacological effect against SARS-CoV-2 infection. TFF was used to develop a niclosamide inhalation powder composition that exhibited acceptable aerosol performance with a fine particle fraction (FPF) of 86.0% and a mass median aerodynamic diameter (MMAD) and geometric standard deviation (GSD) of 1.11 µm and 2.84, respectively. This formulation not only proved to be safe after an acute three-day, multi-dose tolerability and exposure study in rats as evidenced by histopathology analysis, and also was able to achieve lung concentrations above the required IClevels for at least 24 h after a single administration in a Syrian hamster model. To conclude, we successfully developed a niclosamide dry powder inhalation that overcomes niclosamide's limitation of poor oral bioavailability by targeting the drug directly to the primary site of infection, the lungs.

Scalable nanoprecipitation of niclosamide and in vivo demonstration of long-acting delivery after intramuscular injection

James J Hobson, Alison C Savage, Andrew B Dwyer, Catherine Unsworth, Jonathan Massam, Usman Arshad, Henry Pertinez, Helen Box, Lee Tatham, Rajith K R Rajoli, Megan Neary, Joanne Sharp, Anthony Valentijn, Christopher David, Paul Curley, Neill J Liptrott, Tom O McDonald, Andrew Owen, Steve P RannardPMID: 33885522 DOI: 10.1039/d1nr00309g

Abstract

The control of COVID-19 across the world requires the formation of a range of interventions including vaccines to elicit an immune response and immunomodulatory or antiviral therapeutics. Here, we demonstrate the nanoparticle formulation of a highly insoluble drug compound, niclosamide, with known anti SARS-CoV-2 activity as a cheap and scalable long-acting injectable antiviral candidate.AR-V7 in Metastatic Prostate Cancer: A Strategy beyond Redemption

Navid Sobhani, Praveen Kumar Neeli, Alberto D'Angelo, Matteo Pittacolo, Marianna Sirico, Ilaria Camilla Galli, Giandomenico Roviello, Gabriella NesiPMID: 34073713 DOI: 10.3390/ijms22115515

Abstract

Metastatic prostate cancer is the most common cancer in males and the fifth cause of cancer mortality worldwide. Despite the major progress in this field, leading to the approval of novel anti-androgens, the prognosis is still poor. A significant number of patients acquire an androgen receptor splice variant 7 (AR-V7), which is constitutively activated and lacks the ligand-binding domain (LBD) while maintaining the nuclear localization signal and DNA-binding domain (DBD). This conformational change, even in the absence of the ligand, allows its retention within the nucleus, where it acts as a transcription factor repressing crucial tumor suppressor genes. AR-V7 is an important oncogenic driver and plays a role as an early diagnostic and prognostic marker, as well as a therapeutic target for antagonists such as niclosamide and TAS3681. Anti-AR-V7 drugs have shown promise in recent clinical investigations on this subset of patients. This mini-review focuses on the relevance of AR-V7 in the clinical manifestations of castration-resistant prostate cancer (CRPC) and summarizes redemptive therapeutic strategies.SARS-CoV-2-mediated dysregulation of metabolism and autophagy uncovers host-targeting antivirals

Nils C Gassen, Jan Papies, Thomas Bajaj, Jackson Emanuel, Frederik Dethloff, Robert Lorenz Chua, Jakob Trimpert, Nicolas Heinemann, Christine Niemeyer, Friderike Weege, Katja Hönzke, Tom Aschman, Daniel E Heinz, Katja Weckmann, Tim Ebert, Andreas Zellner, Martina Lennarz, Emanuel Wyler, Simon Schroeder, Anja Richter, Daniela Niemeyer, Karen Hoffmann, Thomas F Meyer, Frank L Heppner, Victor M Corman, Markus Landthaler, Andreas C Hocke, Markus Morkel, Nikolaus Osterrieder, Christian Conrad, Roland Eils, Helena Radbruch, Patrick Giavalisco, Christian Drosten, Marcel A MüllerPMID: 34155207 DOI: 10.1038/s41467-021-24007-w

Abstract

Viruses manipulate cellular metabolism and macromolecule recycling processes like autophagy. Dysregulated metabolism might lead to excessive inflammatory and autoimmune responses as observed in severe and long COVID-19 patients. Here we show that SARS-CoV-2 modulates cellular metabolism and reduces autophagy. Accordingly, compound-driven induction of autophagy limits SARS-CoV-2 propagation. In detail, SARS-CoV-2-infected cells show accumulation of key metabolites, activation of autophagy inhibitors (AKT1, SKP2) and reduction of proteins responsible for autophagy initiation (AMPK, TSC2, ULK1), membrane nucleation, and phagophore formation (BECN1, VPS34, ATG14), as well as autophagosome-lysosome fusion (BECN1, ATG14 oligomers). Consequently, phagophore-incorporated autophagy markers LC3B-II and P62 accumulate, which we confirm in a hamster model and lung samples of COVID-19 patients. Single-nucleus and single-cell sequencing of patient-derived lung and mucosal samples show differential transcriptional regulation of autophagy and immune genes depending on cell type, disease duration, and SARS-CoV-2 replication levels. Targeting of autophagic pathways by exogenous administration of the polyamines spermidine and spermine, the selective AKT1 inhibitor MK-2206, and the BECN1-stabilizing anthelmintic drug niclosamide inhibit SARS-CoV-2 propagation in vitro with ICvalues of 136.7, 7.67, 0.11, and 0.13 μM, respectively. Autophagy-inducing compounds reduce SARS-CoV-2 propagation in primary human lung cells and intestinal organoids emphasizing their potential as treatment options against COVID-19.